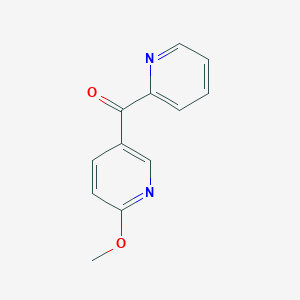
2-Methoxy-5-picolinoylpyridine
Übersicht
Beschreibung
2-Methoxy-5-picolinoylpyridine is a chemical compound with the empirical formula C12H10N2O2 and a molecular weight of 214.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-picolinoylpyridine is represented by the SMILES stringCOc1ccc(cn1)C(=O)c2ccccn2 . This indicates that the molecule contains a methoxy group (OCH3) and a picolinoyl group (C(=O)c2ccccn2) attached to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities and DNA Interactions
One study highlights the characterization of pyridine-2-carboxylic acid (picolinic acid) and its derivatives, including methoxy derivatives, through FT-IR, UV-Vis spectroscopy, and DFT calculations. These compounds exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, and antifungal activities against yeast strains. The study also explored their DNA interactions, with methoxy derivatives showing higher interaction potentials, suggesting their utility in biochemical applications (Ö. Tamer et al., 2018).
Chemical Synthesis and Coordination Chemistry
Another application involves the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, where carboxylic acids serve as traceless activators. This process yields substituted pyridines with high regioselectivity, indicating the importance of derivatives like 2-Methoxy-5-picolinoylpyridine in synthetic organic chemistry (J. Neely & T. Rovis, 2014).
Ligand Chemistry for Metal Coordination
Research into hexadentate picolinic acid-based bispidine ligands for metal coordination reveals the synthesis and study of these ligands with various metal ions (CuII, NiII, ZnII, CoII, GaIII). The ligands, closely related to 2-Methoxy-5-picolinoylpyridine, are preorganized for octahedral coordination geometries, showing potential in designing metal-organic frameworks and catalysis applications (P. Comba et al., 2016).
Photophysical Evaluation for Emissive Fluorophores
A study on 2-methoxy- and 2-morpholino pyridine compounds, including their synthesis and photophysical properties, provides insights into their high fluorescence quantum yields in solution and solid state. Such properties make them candidates for use in fluorescent markers and sensors in biological and materials science research (Masayori Hagimori et al., 2019).
Vapor Phase Methylation for Chemical Synthesis
Investigations into the vapor phase methylation of pyridine with methanol over various catalysts to produce methylpyridines, including 2-picoline, highlight the chemical utility of pyridine derivatives. Such processes are crucial in the chemical industry for synthesizing intermediates used in pharmaceuticals, agrochemicals, and materials science (A. Shyam et al., 2002).
Eigenschaften
IUPAC Name |
(6-methoxypyridin-3-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-6-5-9(8-14-11)12(15)10-4-2-3-7-13-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJXLCYFRJBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624699 | |
| Record name | (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-picolinoylpyridine | |
CAS RN |
381725-44-6 | |
| Record name | (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)
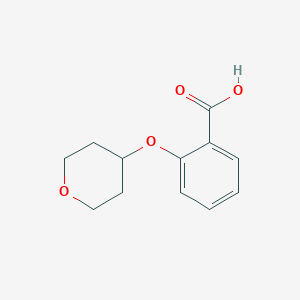
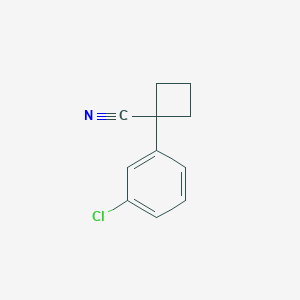
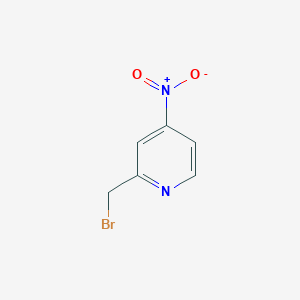
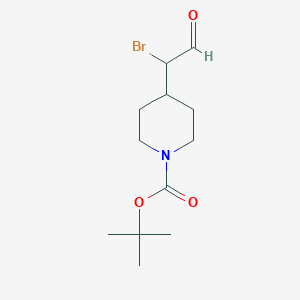
![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)
![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)
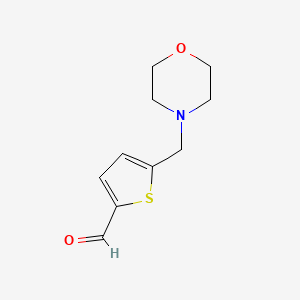
![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)

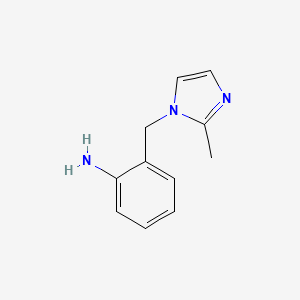
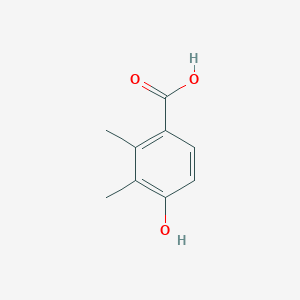
![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)